Cas no 51437-66-2 (trans-4,4'-Azodiphenol)

Trans-4,4'-Azodiphenol is an azo compound characterized by its symmetrical diphenol structure with a trans-configuration. This compound is notable for its thermal stability and photoresponsive properties, making it useful in applications such as liquid crystal displays (LCDs), photochromic materials, and polymer stabilization. Its azo linkage (–N=N–) enables reversible cis-trans isomerization under light exposure, which is valuable in light-switchable systems. Additionally, the hydroxyl groups provide reactivity for further functionalization, allowing integration into advanced materials. Due to its rigid molecular structure, it exhibits high melting points and resistance to degradation, ensuring reliability in high-performance applications. This compound is often employed in research and industrial settings requiring precise molecular control.
trans-4,4'-Azodiphenol structure
trans-4,4'-Azodiphenol structure
Product Name:trans-4,4'-Azodiphenol
CAS No:51437-66-2
MF:C12H10N2O2
MW:214.220002651215
CID:362296
PubChem ID:101245
Update Time:2025-10-17

trans-4,4'-Azodiphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4,4'-(1E)-azobis-
    • trans-4,4'-Azodiphenol
    • YSWG059
    • AS-18987
    • 4,4'-Azobis(phenol)
    • Di-(4-hydroxy-phenyl)-diazene
    • SCHEMBL901189
    • p,p'-Dihydroxyazobenzene
    • 4,4-(diazene-1,2-diyl)diphenol
    • NSC 402595
    • NSC402595
    • D3431
    • (e)-4,4'-(diazene-1,2-diyl)diphenol
    • AKOS003619052
    • 4-[(4-hydroxyphenyl)diazenyl]phenol
    • 2050-16-0
    • Phenol, 4,4'-azodi
    • WKODVHZBYIBMOC-BUHFOSPRSA-N
    • p-Azophenol
    • E72619
    • 4,4'-Azodiphenol
    • 4,4 inverted exclamation mark -Dihydroxyazobenzene
    • 4,4'-Dihydroxyazobenzene
    • NSC-402595
    • NS00133139
    • Phenol, 4,4'-azobis-
    • F4YLC7I7DN
    • 51437-66-2
    • doi:10.14272/WKODVHZBYIBMOC-BUHFOSPRSA-N.1
    • (E)-4,4-(DIAZENE-1,2-DIYL)DIPHENOL pound WS201781 pound(c)
    • CAA05016
    • A910719
    • AKOS028112956
    • WKODVHZBYIBMOC-UHFFFAOYSA-N
    • MFCD00045778
    • 10.14272/WKODVHZBYIBMOC-BUHFOSPRSA-N
    • SY056471
    • AI3-08894
    • 4-(4-Hydroxyphenylazo)phenol
    • CHEMBL116175
    • 4-[(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
    • Phenol, 4,4'-(1E)-1,2-diazenediylbis-
    • UNII-F4YLC7I7DN
    • Q27277636
    • 4,4'-(E)-Diazene-1,2-diyldiphenol
    • Phenol,4,4'-(1,2-diazenediyl)bis-
    • CS-W018449
    • Phenol, 4,4'-(1,2-diazenediyl)bis-
    • N10032
    • 4,4-Dihydroxyazobenzene
    • 4-[2-(4-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]CYCLOHEXA-2,5-DIEN-1-ONE
    • 4,4e^?Azobis(phenol)
    • DS-001271
    • Inchi: 1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H/b14-13+
    • InChI Key: WKODVHZBYIBMOC-BUHFOSPRSA-N
    • SMILES: OC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 214.0743
  • Monoisotopic Mass: 214.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 65.2Ų

Experimental Properties

  • PSA: 65.18

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Additional information on trans-4,4'-Azodiphenol

Trans-4,4'-Azodiphenol (CAS No. 51437-66-2): A Comprehensive Overview

Trans-4,4'-Azodiphenol (CAS No. 51437-66-2) is a versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This azo compound, characterized by its distinctive azo (-N=N-) linkage between two phenol groups, exhibits unique properties that make it a valuable precursor in various applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research advancements involving trans-4,4'-azodiphenol.

Chemical Structure and Synthesis

The molecular formula of trans-4,4'-azodiphenol is C12H10N2O2, with a molecular weight of 210.21 g/mol. The compound features two phenol groups connected by an azo linkage in a trans configuration. This structural arrangement imparts specific electronic and steric properties that are crucial for its applications. The synthesis of trans-4,4'-azodiphenol typically involves the coupling of 4-aminophenol with another 4-aminophenol molecule in the presence of an oxidizing agent such as sodium nitrite or hydrogen peroxide.

The synthetic route can be summarized as follows:

  • Nitration Step: 4-Aminophenol is first nitrated to form 4-nitrophenol.
  • Diazotization Step: The 4-nitrophenol is then reduced to form 4-aminophenol, which is subsequently diazotized using sodium nitrite in an acidic medium.
  • Coupling Step: The diazonium salt is coupled with another molecule of 4-aminophenol to form the azo compound.
  • Aromatization Step: The resulting azo compound is aromatized to form the final product, trans-4,4'-azodiphenol.

This synthetic pathway ensures high yields and purity of the final product, making it suitable for various industrial and research applications.

Physical and Chemical Properties

Trans-4,4'-azodiphenol is a white to off-white crystalline solid with a melting point ranging from 185°C to 187°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's solubility characteristics make it amenable to various processing techniques and formulations.

In terms of chemical reactivity, trans-4,4'-azodiphenol can undergo a variety of reactions due to the presence of both the azo group and the phenolic hydroxyl groups. These functional groups can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and redox reactions. For instance, the phenolic hydroxyl groups can be esterified or etherified to form derivatives with tailored properties.

Analytical Methods

The characterization of trans-4,4'-azodiphenol can be achieved through various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used for purity analysis and quantification. Fourier-transform infrared spectroscopy (FTIR) provides insights into the functional groups present in the molecule. Nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the structure and identify any impurities or side products.

Mass spectrometry (MS) is another valuable tool for analyzing the molecular weight and fragmentation patterns of trans-4,4'-azodiphenol. These analytical methods collectively ensure that the compound meets the required specifications for its intended applications.

Potential Applications

The unique properties of trans-4,4'-azodiphenol make it a promising candidate for a wide range of applications:

  • Dye and Pigment Industry: The azo linkage imparts coloration properties to the compound, making it useful as an intermediate in the synthesis of dyes and pigments for textiles and coatings.
  • Polymer Science: The phenolic hydroxyl groups can be used to introduce cross-linking sites in polymer chains, enhancing mechanical properties such as tensile strength and thermal stability.
  • Catalysis: The compound can serve as a ligand in transition metal complexes used as catalysts in various organic transformations.
  • Bioactive Compounds: Recent research has explored the potential of azo compounds as bioactive agents. Studies have shown that certain derivatives of trans-4,4'-azodiphenol exhibit anti-inflammatory and antioxidant activities.

LATEST RESEARCH ADVANCEMENTS

In recent years, significant advancements have been made in understanding the potential applications of azo compounds like trans-4,4'-azodiphenol. One notable area of research involves its use as a photoresponsive material. Azo compounds are known for their photoisomerization properties, where they can switch between cis and trans configurations upon exposure to light. This property makes trans-4,4'-azodiphenol an attractive candidate for developing smart materials that can respond to environmental stimuli.

A study published in *Journal of Materials Chemistry C* (2023) demonstrated that trans-4,4'-azodiphenol could be incorporated into polymer matrices to create photoresponsive hydrogels. These hydrogels exhibited reversible swelling behavior under different wavelengths of light, making them suitable for applications such as drug delivery systems and soft robotics.

In another study published in *Organic Letters* (2023), researchers investigated the use of trans-4,4'-azodiphenol as a precursor for synthesizing novel metal–organic frameworks (MOFs). The resulting MOFs showed enhanced adsorption capacities for gases such as CO2, making them promising candidates for carbon capture technologies.

Beyond material science applications, trans-4,4'-azodiphenol has also been explored for its biological activities. A study published in *European Journal of Medicinal Chemistry* (2023) reported that certain derivatives of trans-4,4'-azodiphenol exhibited potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. These findings suggest potential therapeutic applications for these compounds in treating inflammatory diseases.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While trans-4,4'-azodiphenol is not classified as a hazardous material under current regulations, it is essential to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times. Additionally, adequate ventilation should be maintained to prevent inhalation of any vapors or dust particles.

In conclusion, trans-4, ??????????,and its derivatives continue to attract significant interest due to their unique properties and diverse applications across multiple fields. Ongoing research efforts are likely to uncover new opportunities for utilizing this versatile compound in innovative ways.

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